An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid
An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid
This technical guide provides a comprehensive overview of 3-Ethyl-2-methylpentanoic acid, intended for researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, outlines a plausible synthesis protocol, and discusses its known safety and hazard information. Due to the limited availability of direct experimental data, information on analogous compounds and general chemical principles are referenced to provide a thorough understanding.
Chemical and Physical Properties
3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-ethyl-2-methylpentanoic acid | PubChem[1] |
| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| CAS Number | 600716-77-6 | PubChem[1] |
| Canonical SMILES | CCC(CC)C(C)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
Synthesis of 3-Ethyl-2-methylpentanoic Acid
The following represents a plausible experimental protocol for the synthesis of 3-Ethyl-2-methylpentanoic acid based on the principles of malonic ester synthesis and established procedures for structurally similar compounds.
Experimental Protocol: Malonic Ester Synthesis
Objective: To synthesize 3-Ethyl-2-methylpentanoic acid via the dialkylation of diethyl malonate.
Materials:
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Diethyl malonate
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Sodium ethoxide (NaOEt)
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Absolute ethanol (B145695)
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1-bromoethane
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Sodium hydroxide (B78521) (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a strong base, deprotonating the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.[2][3]
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First Alkylation: To the solution of the enolate, add 1-bromoethane dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the 1-bromoethane in an Sₙ2 reaction to form diethyl ethylmalonate. The reaction mixture is typically heated to reflux to ensure complete reaction.
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Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide to deprotonate the remaining acidic α-hydrogen. Subsequently, add 2-bromobutane dropwise and heat the mixture to reflux. This second alkylation step introduces the sec-butyl group, resulting in the formation of diethyl (1-methylpropyl)(ethyl)malonate.
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Saponification: After the second alkylation is complete, the diester is saponified by adding a solution of sodium hydroxide and heating the mixture to reflux. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.[2]
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Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The acidification protonates the dicarboxylate to form the unstable dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 3-Ethyl-2-methylpentanoic acid.
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Workup and Purification: The product is extracted from the aqueous solution using diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by fractional distillation.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity, metabolic pathways, or involvement in signaling pathways of 3-Ethyl-2-methylpentanoic acid.
However, it is a short-chain fatty acid (SCFA). Some SCFAs are known to be produced by gut microbiota and can have various physiological effects. For instance, some fungal metabolites, which include short-chain fatty acids like 3-methylpentanoic acid, have been reported to exhibit antimicrobial potential.[4] Further research is required to determine if 3-Ethyl-2-methylpentanoic acid possesses any significant biological properties.
Spectroscopic Data
For reference, spectroscopic information for a structurally related compound, ethyl 2-methylpentanoate (B1260403) , is available.[5][6][7] While not identical, the spectra of this ester would share some features with the target carboxylic acid, particularly in the alkyl regions of the NMR spectrum. The mass spectrum of ethyl 3-methylpentanoate (B1260497) is also available and shows a molecular ion peak corresponding to its molecular weight.[8]
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Ethyl-2-methylpentanoic acid is associated with the following hazards[1]:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H318: Causes serious eye damage
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H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
The following diagram outlines the logical relationship of the IUPAC nomenclature for 3-Ethyl-2-methylpentanoic acid.
References
- 1. 3-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 8. Pentanoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]
